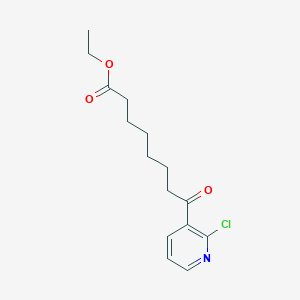

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution or addition-elimination reactions . The exact synthesis pathway would depend on the specific structure and functional groups present in the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and functional groups. Pyridine derivatives are known to undergo reactions like electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling .Wissenschaftliche Forschungsanwendungen

1. Technological and Scientific Prospection in Pharmaceutical and Nutraceutical Industries

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has garnered interest in the pharmaceutical and nutraceutical industries due to its anti-inflammatory, antioxidant, and neuroprotective activities. Technological and scientific prospection has highlighted its potential, though it remains relatively unexplored in these industries. Patents involving this compound focus on therapeutic applications, including treatment of mycobacterial infections, cosmetic uses, and neuroprotective activity. The systematic review of literature indicates antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative activities (Cunha et al., 2019).

2. Neuroprotective Potential in Central Nervous System Disorders

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has shown promising neuroprotective potential for central nervous system disorders. As an FDA-approved biocompatible block copolymer, its applications in the pharmaceutical sector, particularly for stabilizing and emulsifying in cosmetics and pharmaceuticals, are well-established. This compound is being investigated for its potential in improving conditions like neurodegeneration due to its protective effects against traumatic brain injury, neurotoxicity, Parkinson’s disease, Amyotrophic lateral sclerosis (ALS), and ischemic/reperfusion injury from stroke (Chen et al., 2021).

3. In Vivo Nucleic Acid Delivery

Poly(ethylenimine) (PEI) derivatives of Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate have been recognized as favorable candidates for in vivo nucleic acid (NA) delivery due to their effectiveness and low cost. Although numerous derivatives and formulations have been explored, comprehensive reviews of the current status and unmet needs of related research are limited. It’s evident that this compound plays a significant role in stem cell- and RNA-based therapies, underscoring its potential in clinical applications (Lai, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-2-20-14(19)10-6-4-3-5-9-13(18)12-8-7-11-17-15(12)16/h7-8,11H,2-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBJHCFVJRMCFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641798 |

Source

|

| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-61-5 |

Source

|

| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.